Cas no 18856-63-8 (4-Ethylphenyl isothiocyanate)

4-Ethylphenyl isothiocyanate is an organic compound characterized by the functional isothiocyanate group (–N=C=S) attached to a 4-ethylphenyl moiety. This compound is commonly utilized in organic synthesis and pharmaceutical research due to its reactivity as an electrophile, enabling the formation of thiourea derivatives and other sulfur-containing heterocycles. Its structural properties make it valuable in the development of agrochemicals, bioactive molecules, and materials science applications. The ethyl substituent enhances lipophilicity, potentially improving solubility in nonpolar solvents. Careful handling is required due to its lachrymatory and irritant properties. It is typically stored under inert conditions to prevent degradation.
4-Ethylphenyl isothiocyanate structure
4-Ethylphenyl isothiocyanate structure
Product Name:4-Ethylphenyl isothiocyanate
CAS No:18856-63-8
MF:C9H9NS
MW:163.239460706711
MDL:MFCD00041101
CID:88007
PubChem ID:140438
Update Time:2025-06-08

4-Ethylphenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 4-Ethylphenyl isothiocyanate
    • 4-Ethylisothiocyanatobenzene
    • 1-ethyl-4-isothiocyanatobenzene
    • 1-ethyl-4-isothiocyanato-benzene
    • 4-Aethyl-phenylisothiocyanat
    • 4-Aethyl-phenylsenfoel
    • 4-ethylbenzenisothiocyanate
    • 4-ethylphenylthioisocyanate
    • AKOS B016341
    • 4-Ethylphenyl isothiocyate, 99%
    • 4-ETHYLPHENYL ISOTHIOCYANATE 99%
    • Benzene, 1-ethyl-4-isothiocyanato-
    • GEO-03949
    • SY061886
    • DTXSID10172227
    • A813239
    • FT-0618416
    • ?4-ETHYLPHENYL ISOTHIOCYANATE
    • Benzene,1-ethyl-4-isothiocyanato-
    • 1-Ethyl-4-isothiocyanatobenzene #
    • MFCD00041101
    • F87222
    • EN300-17163
    • 2-(p-isothio-cyanatophenyl)ethane
    • 18856-63-8
    • AKOS000211794
    • SCHEMBL1436221
    • J-802137
    • Z56896766
    • FS-3881
    • 4-Ethylphenyl isothiocyanate, 98%
    • STK397872
    • DTXCID2094718
    • MDL: MFCD00041101
    • Inchi: 1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3
    • InChI Key: XXLWCGRHJFEMQH-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC(=CC=1)CC
    • BRN: 2802384

Computed Properties

  • Exact Mass: 163.04600
  • Monoisotopic Mass: 163.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 44.4A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.075 g/mL at 25 °C(lit.)
  • Boiling Point: 245 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.62(lit.)
  • PSA: 44.45000
  • LogP: 2.98330
  • Sensitiveness: Moisture Sensitive
  • Solubility: Uncertain

4-Ethylphenyl isothiocyanate Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3265 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S23-S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R20/21/22; R36/37/38
  • Packing Group:III
  • Hazard Level:8

4-Ethylphenyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 4-Ethylphenyl isothiocyanate

Recent Advances in the Study of 4-Ethylphenyl Isothiocyanate (CAS: 18856-63-8): A Comprehensive Research Brief

4-Ethylphenyl isothiocyanate (CAS: 18856-63-8) is a bioactive compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a modulator of various biological pathways, particularly in the context of cancer prevention and treatment. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacological properties, and emerging applications in drug development.

One of the most notable advancements in the study of 4-Ethylphenyl isothiocyanate is its identification as a potent inducer of phase II detoxification enzymes, which play a critical role in cellular defense against oxidative stress and carcinogens. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly upregulates the expression of glutathione S-transferases (GSTs) and NAD(P)H quinone oxidoreductase 1 (NQO1) in human hepatocytes, suggesting its potential as a chemopreventive agent. The study utilized high-throughput screening and molecular docking techniques to elucidate the compound's interaction with the Keap1-Nrf2-ARE pathway, a key regulator of antioxidant response.

Further research has explored the anticancer properties of 4-Ethylphenyl isothiocyanate, particularly its ability to induce apoptosis in various cancer cell lines. A recent in vitro study conducted by researchers at the National Cancer Institute revealed that the compound exhibits selective cytotoxicity against colorectal cancer cells (HCT-116) by activating the intrinsic apoptotic pathway. Mechanistic studies indicated that this effect is mediated through the inhibition of the PI3K/Akt/mTOR signaling axis and the subsequent downregulation of anti-apoptotic proteins such as Bcl-2. These findings were corroborated by in vivo experiments in xenograft mouse models, where treatment with 4-Ethylphenyl isothiocyanate led to a significant reduction in tumor volume without observable toxicity.

In addition to its anticancer potential, 4-Ethylphenyl isothiocyanate has been investigated for its anti-inflammatory and antimicrobial properties. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory response. Moreover, preliminary data from a collaborative study between academic and industrial researchers suggest that derivatives of 4-Ethylphenyl isothiocyanate may serve as novel scaffolds for the development of next-generation antibiotics, particularly against multidrug-resistant bacterial strains.

Despite these promising findings, challenges remain in the clinical translation of 4-Ethylphenyl isothiocyanate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Recent efforts in medicinal chemistry have focused on synthesizing analogs with improved pharmacokinetic profiles, as evidenced by a 2023 patent application detailing novel prodrug derivatives of 4-Ethylphenyl isothiocyanate designed to enhance oral absorption.

In conclusion, 4-Ethylphenyl isothiocyanate (CAS: 18856-63-8) represents a versatile scaffold with multifaceted biological activities. The compound's ability to modulate critical cellular pathways, coupled with its favorable safety profile in preclinical studies, positions it as a promising candidate for further drug development. Future research should prioritize the elucidation of structure-activity relationships, the exploration of combination therapies, and the advancement of targeted delivery systems to fully realize its therapeutic potential.

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